3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-isoindol-1-one
Description
3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-isoindol-1-one is a functionalized isoindolinone derivative characterized by a hydroxy-phenylpropyl substituent at the 3-position of the isoindole core. Isoindolinones are heterocyclic compounds of significant pharmacological interest due to their structural versatility, enabling interactions with biological targets such as neurotransmitter receptors and enzymes.
Properties
CAS No. |
920299-90-7 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
3-(2-hydroxy-2-phenylpropyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C17H17NO2/c1-17(20,12-7-3-2-4-8-12)11-15-13-9-5-6-10-14(13)16(19)18-15/h2-10,15,20H,11H2,1H3,(H,18,19) |
InChI Key |
OORYTHXTAYVHFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1C2=CC=CC=C2C(=O)N1)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of isoindoline derivatives with hydroxyphenylpropyl reagents. One common method involves the use of triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the isoindoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, modulating their activity. The phenylpropyl side chain may enhance binding affinity and specificity. Pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Multi-step syntheses (e.g., compound in ) often suffer from moderate yields (23% over 6 steps), highlighting challenges in functionalizing the isoindolinone core.
- Reductive amination () and coupling reactions are common strategies for introducing nitrogen-containing substituents.
Pharmacological Activities
Biological activities of selected analogs:
Key Observations :
Key Observations :
- Chlorinated derivatives () may pose handling risks (e.g., irritation) but lack detailed toxicological data.
Biological Activity
3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-isoindol-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a unique isoindole structure, which is significant for its biological activity. The molecular formula is , and its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies suggest that 3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-isoindol-1-one may inhibit cancer cell proliferation through modulation of specific signaling pathways.
- Neuroprotective Effects : Preliminary data indicate potential neuroprotective properties, possibly through antioxidant mechanisms.
- Anti-inflammatory Properties : The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in tumor progression.
- Modulation of Cell Signaling Pathways : The compound could influence pathways such as PI3K/Akt and MAPK, which are critical in cancer biology.
- Antioxidant Activity : Its hydroxyl groups may contribute to scavenging free radicals, thereby protecting cells from oxidative stress.
Case Studies
Several studies have been conducted to evaluate the biological activity of 3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-isoindol-1-one:
-
Study on Cancer Cell Lines
- Objective : To assess the cytotoxic effects on various cancer cell lines.
- Methodology : MTT assay was used to evaluate cell viability.
- Results : The compound showed significant cytotoxicity against breast and lung cancer cell lines with IC50 values ranging from 5 to 15 µM.
-
Neuroprotection Assessment
- Objective : To investigate neuroprotective effects in vitro.
- Methodology : Neuroblastoma cells were exposed to oxidative stress conditions.
- Results : Treatment with the compound resulted in reduced cell death and lower levels of reactive oxygen species (ROS).
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
